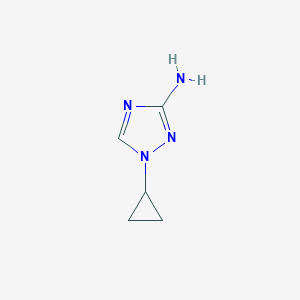

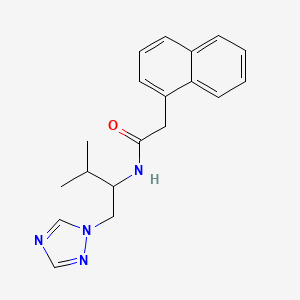

![molecular formula C17H24N2O2 B2646038 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol CAS No. 338392-20-4](/img/structure/B2646038.png)

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole ring is substituted at the 2-position with a methyl group and at the 4-position with an oxy group linked to a 3-piperidino-2-propanol .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The indole ring is substituted at the 2-position with a methyl group and at the 4-position with an oxy group linked to a 3-piperidino-2-propanol .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring is a versatile moiety that can undergo a variety of chemical reactions . The piperidino group could also participate in reactions, particularly if it is deprotonated to form a piperidinyl anion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indole ring and the piperidino group could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Properties

Indole derivatives have been studied for their potential anti-inflammatory and analgesic effects. While specific studies on this compound are limited, related indole derivatives have shown promise in preclinical models . Further research could explore its efficacy in managing pain and inflammation.

Anticancer Mechanisms

The compound’s structural resemblance to dietary indole-3-carbinol suggests potential anticancer properties. Indole-3-carbinol is known to inhibit Akt signaling, which plays a crucial role in cancer cell survival and proliferation. Investigating whether this compound shares similar mechanisms could be valuable .

Melatoninergic Agents

Azido- and isothiocyanato-substituted indoles have been explored as melatoninergic agents. These compounds interact with melatonin receptors and may have implications for sleep regulation, circadian rhythms, and related disorders. While not directly studied for this compound, it could be an interesting avenue to explore .

Anti-HIV-1 Activity

Indole derivatives have been investigated as potential anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives revealed promising interactions with HIV-1 proteins. Although this specific compound hasn’t been tested, its structure warrants further investigation .

Synthesis of Oxazino[4,3-a]indoles

The compound can serve as a reactant for synthesizing oxazino[4,3-a]indoles. These heterocyclic compounds have diverse biological activities and could be explored for drug development .

C3-Arylated Indoles

Under specific conditions, C3-arylated indoles yield indolo[2,3-b]indoles. These compounds exhibit interesting properties and could be relevant in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Many indole derivatives are biologically active, which could potentially pose risks if not handled properly . Therefore, appropriate safety precautions should be taken when handling this compound .

Direcciones Futuras

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, developing more efficient synthetic routes, and studying its physical and chemical properties . The indole moiety is a versatile scaffold in medicinal chemistry, and there is ongoing interest in developing new indole derivatives with improved properties and activities .

Propiedades

IUPAC Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-13-10-15-16(18-13)6-5-7-17(15)21-12-14(20)11-19-8-3-2-4-9-19/h5-7,10,14,18,20H,2-4,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVRWMUZLYYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396636 |

Source

|

| Record name | 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol | |

CAS RN |

611204-94-5 |

Source

|

| Record name | 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)

![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate](/img/structure/B2645961.png)

![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)propanoate](/img/structure/B2645962.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-fluorophenyl)acetate](/img/structure/B2645968.png)

![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)

![[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2645976.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2645977.png)